molecular formula C7H13F3N2O2 B12271412 Cyclopentylhydrazine trifluoroacetate

Cyclopentylhydrazine trifluoroacetate

Cat. No.: B12271412
M. Wt: 214.19 g/mol
InChI Key: XIIKMDCAZPKVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl-hydrazinetrfluoroaceticacidsalt is a chemical compound that combines cyclopentyl-hydrazine with trifluoroacetic acid. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its reactivity and ability to form stable salts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-hydrazinetrfluoroaceticacidsalt typically involves the reaction of cyclopentyl-hydrazine with trifluoroacetic acid. The process can be carried out under controlled conditions to ensure the formation of the desired salt. The reaction is usually performed in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of Cyclopentyl-hydrazinetrfluoroaceticacidsalt may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl-hydrazinetrfluoroaceticacidsalt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl-hydrazine derivatives with different functional groups, while reduction can produce simpler hydrazine compounds.

Scientific Research Applications

Cyclopentyl-hydrazinetrfluoroaceticacidsalt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research into potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl-hydrazinetrfluoroaceticacidsalt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cyclopentyl-hydrazinetrfluoroaceticacidsalt can be compared with other similar compounds, such as:

    Cyclopentyl-hydrazine hydrochloride: Similar in structure but with different acid moieties.

    Trifluoroacetic acid salts: Other salts with trifluoroacetic acid may have different properties and applications.

The uniqueness of Cyclopentyl-hydrazinetrfluoroaceticacidsalt lies in its specific combination of cyclopentyl-hydrazine and trifluoroacetic acid, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H13F3N2O2

Molecular Weight

214.19 g/mol

IUPAC Name

cyclopentylhydrazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H12N2.C2HF3O2/c6-7-5-3-1-2-4-5;3-2(4,5)1(6)7/h5,7H,1-4,6H2;(H,6,7)

InChI Key

XIIKMDCAZPKVJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.